molecular formula C7H9ClF2N2O2S B2481421 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride CAS No. 1946813-18-8

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2481421
CAS No.: 1946813-18-8
M. Wt: 258.67
InChI Key: IBQUPDLGAPYNBB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with difluoromethyl, ethyl, and methyl groups, along with a sulfonyl chloride functional group. Its distinct structure makes it a valuable candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by sulfonylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamides, while oxidation reactions produce sulfonic acids.

Scientific Research Applications

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to modify biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the activity or function of the target molecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-sulfonamide
  • 3-(Difluoromethyl)-1-ethyl-1H-pyrazole-4-sulfonic acid

Uniqueness

Compared to similar compounds, 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride stands out due to its unique combination of functional groups. The presence of both difluoromethyl and sulfonyl chloride groups provides distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a broader range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O2S/c1-3-12-4(2)6(15(8,13)14)5(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQUPDLGAPYNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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